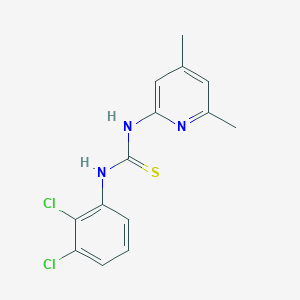![molecular formula C17H17F3N2O4S B5740089 N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5740089.png)
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-({[2-ethoxy-5-(trifluoromethyl)phenyl]amino}sulfonyl)phenyl]acetamide, commonly known as ETP-46464, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use in the treatment of cancer. ETP-46464 belongs to the class of compounds known as sulfonamides, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of ETP-46464 involves the inhibition of CAIX activity. CAIX is an enzyme that plays a crucial role in the regulation of pH in cancer cells. Cancer cells have a high demand for energy and produce large amounts of lactic acid, which leads to an acidic microenvironment. CAIX is upregulated in response to this acidic environment, and it helps to maintain the pH balance in cancer cells. Inhibition of CAIX activity by ETP-46464 leads to an increase in intracellular acidity, which in turn leads to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have several biochemical and physiological effects. It inhibits the activity of CAIX, leading to a decrease in tumor growth and metastasis. ETP-46464 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ETP-46464 has been shown to inhibit the activity of the enzyme carbonic anhydrase II (CAII), which is involved in the regulation of pH in normal cells. However, the inhibition of CAII by ETP-46464 is reversible, making it less toxic to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
ETP-46464 has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been shown to be effective in inhibiting the growth of various cancer cell lines. ETP-46464 has also been shown to be less toxic to normal cells due to its reversible inhibition of CAII. However, ETP-46464 has some limitations. It is a relatively new compound, and its long-term effects on normal cells are not yet known. Additionally, ETP-46464 has poor solubility in aqueous solutions, which can make it challenging to work with in lab experiments.
Orientations Futures
There are several future directions for the research and development of ETP-46464. One direction is to optimize the synthesis of ETP-46464 to improve yield and purity. Another direction is to investigate the long-term effects of ETP-46464 on normal cells. Additionally, further research is needed to determine the optimal dosage and administration of ETP-46464 for cancer treatment. Finally, the potential use of ETP-46464 in combination with other anticancer agents should be explored to enhance its efficacy.
Conclusion:
In conclusion, ETP-46464 is a promising compound for cancer treatment due to its potent inhibition of CAIX and its ability to induce apoptosis in cancer cells. ETP-46464 has several advantages for lab experiments, but it also has some limitations. Further research is needed to optimize the synthesis of ETP-46464, investigate its long-term effects on normal cells, and determine its optimal dosage and administration for cancer treatment.
Méthodes De Synthèse
The synthesis of ETP-46464 involves several steps, starting with the reaction of 2-ethoxy-5-(trifluoromethyl)aniline with chlorosulfonic acid to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-aminophenylacetic acid to form ETP-46464. The synthesis of ETP-46464 has been optimized to improve yield and purity, making it a viable compound for research purposes.
Applications De Recherche Scientifique
ETP-46464 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. ETP-46464 exerts its anticancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. Inhibition of CAIX activity leads to a decrease in tumor growth and metastasis.
Propriétés
IUPAC Name |
N-[4-[[2-ethoxy-5-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O4S/c1-3-26-16-9-4-12(17(18,19)20)10-15(16)22-27(24,25)14-7-5-13(6-8-14)21-11(2)23/h4-10,22H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHSDAMUFMNYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


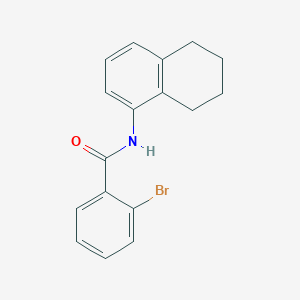
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)
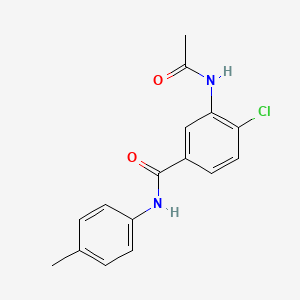
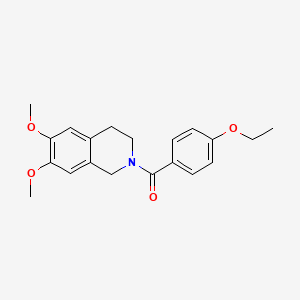
![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
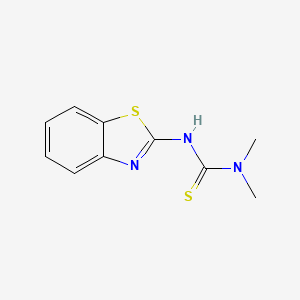
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)
![2-[(4-ethyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5740079.png)
